ETHYL 2-{[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE
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Overview
Description
ETHYL 2-{[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE is a chemical compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE typically involves the cyclization of acyl thiosemicarbazide derivatives in the presence of alkaline or acidic media . The process begins with the reaction of carboxylic acid hydrazides with isothiocyanates to form hydrazinecarbothioamides, which are then cyclized to produce the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the bromophenyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
ETHYL 2-{[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-{[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-BROMO-(4-BROMOPHENYL)ACETATE
- ETHYL (4-BROMOPHENYL)ACETATE
- 4-BROMOPHENYLACETIC ACID ETHYL ESTER
Uniqueness
ETHYL 2-{[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE stands out due to its unique combination of the oxadiazole ring and the sulfanyl acetate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3S/c1-2-17-10(16)7-19-12-15-14-11(18-12)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHQVSOSLNVZKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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